N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves multi-component reactions (MCRs). One common method is the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of a base such as piperidine. This reaction is carried out in ethanol under reflux conditions . The process is known for its efficiency, high yield, and environmentally friendly approach.
Industrial Production Methods
The use of readily available starting materials and catalytic amounts of reagents makes the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of different substituted benzochromene derivatives .
Scientific Research Applications
N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide: This compound shares a similar benzochromene core and exhibits comparable biological activities.
N-(3,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Another related compound with similar structural features and applications.
Uniqueness
N-(2,3-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of the imino group. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-6-3-7-16(18(15)22)24-20(25)14-10-13-12-5-2-1-4-11(12)8-9-17(13)26-19(14)23/h1-10,23H,(H,24,25) |
InChI Key |
DBDIZOHCXIEWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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